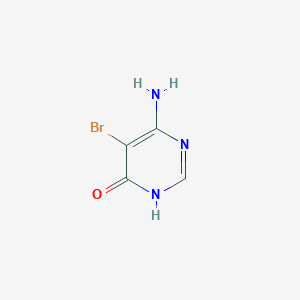

6-Amino-5-bromopyrimidin-4(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-bromo-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c5-2-3(6)7-1-8-4(2)9/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDFWPAVCWGZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285065 | |

| Record name | 6-Amino-5-bromopyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-71-6 | |

| Record name | 6312-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-bromopyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Halogenated Pyrimidinone

An In-depth Technical Guide to 6-Amino-5-bromopyrimidin-4(3H)-one (CAS 6312-71-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, featured in a multitude of FDA-approved drugs and clinical candidates. Within this privileged class of heterocycles, this compound (CAS 6312-71-6) emerges as a highly versatile and strategic building block. Its unique arrangement of functional groups—a nucleophilic amino group, a reactive bromo handle for cross-coupling, and the inherent hydrogen bonding capabilities of the pyrimidinone core—offers a tripartite platform for complex molecular architecture.

This guide provides a comprehensive technical overview of this key intermediate. We will move beyond a simple recitation of properties to explore the causality behind its synthesis, its reactivity profile, and its practical application in drug discovery workflows. The insights herein are designed to empower researchers to leverage this molecule's full potential in creating novel chemical entities with therapeutic promise.

Core Physicochemical & Structural Characteristics

A foundational understanding of a molecule's properties is paramount for its effective use in synthesis. The key characteristics of this compound are summarized below.

Chemical Structure

The IUPAC name for this compound is 4-Amino-5-bromo-1H-pyrimidin-6-one.[1] The structure features a pyrimidinone ring substituted with a bromine atom at position 5 and an amino group at position 6.

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 6312-71-6 | [2][3][4][5] |

| Molecular Formula | C₄H₄BrN₃O | [2][4] |

| Molecular Weight | 190.00 g/mol | [2][4][5] |

| IUPAC Name | 4-Amino-5-bromo-1H-pyrimidin-6-one | [1] |

| Melting Point | ~268 °C (decomposes, with water) | [4] |

| Boiling Point | 220.4 °C at 760 mmHg (Predicted) | [4] |

| Density | 2.25 g/cm³ (Predicted) | [4] |

| Appearance | White to light yellow solid | [6] |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable approach to this compound is through the electrophilic bromination of its non-halogenated precursor, 6-aminopyrimidin-4(3H)-one. This strategy is efficient and leverages readily available starting materials.

Recommended Synthesis Pathway

The synthesis proceeds via the direct bromination of 6-aminopyrimidin-4(3H)-one using a suitable brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent.

Caption: Synthetic route to this compound.

Causality and Experimental Rationale

-

Choice of Precursor: 6-Aminopyrimidin-4(3H)-one is an electron-rich heterocycle. The amino group and the ring nitrogens act as activating groups, directing electrophilic substitution to the C5 position, which is electronically favored.

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice.[6][7] It is a solid that is safer and easier to handle than liquid bromine. It provides a source of electrophilic bromine (Br+) under mild conditions, minimizing over-bromination or other side reactions.

-

Solvent Selection: A polar aprotic solvent like Dimethylformamide (DMF) is ideal. It readily dissolves the starting material and the NBS, facilitating a homogeneous reaction mixture. Its high polarity can also help stabilize the charged intermediates in the electrophilic aromatic substitution mechanism.

-

Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction rate. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion without thermal decomposition of the product.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The C-Br bond is a prime substrate for transition-metal-catalyzed cross-coupling reactions, while the amino group can undergo a variety of transformations. This allows for the sequential and controlled introduction of molecular diversity.

Core Reactivity Profile

-

Palladium-Catalyzed Cross-Coupling: The C5-Br bond is highly susceptible to reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. This is the primary method for introducing aryl, heteroaryl, alkyl, or alkyne substituents at this position, a critical step in building kinase inhibitors and other targeted therapies.[8]

-

Nucleophilic Aromatic Substitution (SNAr): While less common than cross-coupling, under forcing conditions with highly activated nucleophiles, the bromine can be displaced.

-

Amine Functionalization: The C6-amino group can be acylated, sulfonylated, or used as a nucleophile in SN2 reactions to build out vectors from this position.

Application Workflow: Synthesis of a Kinase Inhibitor Scaffold

A common workflow involves using the C5-Br bond as the initial anchor point for diversification, often to build a core scaffold that mimics the hinge-binding region of a kinase.

Caption: Workflow for building a diverse library from the title compound.

This molecule is particularly relevant in the synthesis of inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4) and Cyclin-Dependent Kinases (CDKs), where a substituted pyrimidine core is often essential for activity.[9][10]

Spectral Data Analysis (Predicted)

While a dedicated spectrum for this specific compound is not publicly available, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[11][12][13]

-

¹H NMR:

-

N-H Protons: Two broad singlets are expected, one for the pyrimidinone N-H (δ ~10-12 ppm) and one for the -NH₂ protons (δ ~6-8 ppm), both of which are D₂O exchangeable.

-

C2-H Proton: A sharp singlet is expected for the proton at the C2 position (δ ~7.5-8.5 ppm).

-

-

¹³C NMR:

-

Carbonyl Carbon (C4): Expected in the downfield region (δ ~160-170 ppm).

-

C2, C5, C6: Aromatic/olefinic carbons expected in the range of δ ~90-160 ppm. The C-Br carbon (C5) would likely appear around δ ~90-100 ppm.

-

-

FT-IR (KBr, cm⁻¹):

-

N-H Stretch: Broad absorption from 3100-3400 cm⁻¹ (amine and amide N-H).

-

C=O Stretch: Strong, sharp absorption around 1650-1680 cm⁻¹ (amide carbonyl).

-

C=N/C=C Stretch: Absorptions in the 1550-1620 cm⁻¹ region.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M+): A characteristic doublet peak pattern is expected for the molecular ion due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 189 and 191.

-

Safety, Handling, and Storage

As a halogenated, nitrogen-containing heterocyclic compound, this compound requires careful handling to ensure personnel safety and maintain compound integrity.

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a lab coat, and chemical-resistant gloves.[14] If handling large quantities or if dust formation is likely, use a full-face respirator with an appropriate cartridge.[14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents.

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air.[14]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.[14]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[14]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[14] In all cases of exposure, seek medical attention if symptoms persist.

-

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for the synthesis and subsequent use of the title compound.

Protocol 1: Synthesis of this compound

This procedure is adapted from established methods for the bromination of activated pyrimidinones.[6][7]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-aminopyrimidin-4(3H)-one (5.0 g, 45.0 mmol, 1.0 equiv).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) and stir until the solid is fully dissolved.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (8.8 g, 49.5 mmol, 1.1 equiv) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality Insight: Portion-wise addition is critical to dissipate the heat generated during this exothermic reaction, preventing potential side reactions.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

-

Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water (400 mL). A precipitate will form.

-

Isolation: Stir the aqueous suspension for 30 minutes in the ice bath, then collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether (2 x 20 mL) to remove residual DMF and succinimide.

-

Drying: Dry the resulting white to off-white solid under high vacuum at 50 °C to a constant weight. (Expected yield: 80-90%).

Protocol 2: Suzuki Cross-Coupling with 4-Methoxyphenylboronic Acid

This protocol demonstrates a typical application of the product as a substrate in a Suzuki cross-coupling reaction.

-

Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (500 mg, 2.63 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (479 mg, 3.16 mmol, 1.2 equiv), and sodium carbonate (836 mg, 7.89 mmol, 3.0 equiv).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (107 mg, 0.13 mmol, 5 mol%).

-

Causality Insight: Pd(dppf)Cl₂ is a robust catalyst for coupling aryl bromides, known for its high activity and stability. The dppf ligand facilitates the reductive elimination step.

-

-

Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane (15 mL) and Water (3 mL).

-

Causality Insight: The aqueous/organic mixture is standard for Suzuki couplings; water is necessary to dissolve the inorganic base (Na₂CO₃), and dioxane solubilizes the organic components. Degassing is crucial to prevent oxidation of the Pd(0) active catalyst.

-

-

Reaction: Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting bromide.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

References

-

Singh, K., Singh, K., & Balzarini, J. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Retrieved from [Link]

-

Jeong, B.-S., et al. (2022-03-17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Retrieved from [Link]

-

Mini Reviews in Medicinal Chemistry. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. PubMed. Retrieved from [Link]

-

Infona. (2014-08-10). IR and 1H NMR spectral studies of some 2-Amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides. Retrieved from [Link]

Sources

- 1. This compound [synhet.com]

- 2. This compound | 6312-71-6 [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. echemi.com [echemi.com]

- 5. 6312-71-6 | CAS DataBase [m.chemicalbook.com]

- 6. 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS#: 2240-25-7 [m.chemicalbook.com]

- 7. 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE | 2240-25-7 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum [chemicalbook.com]

- 12. Strona domeny infona.pl [infona.pl]

- 13. 2-Amino-5-bromopyrimidine(7752-82-1) MS spectrum [chemicalbook.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to 6-Amino-5-bromopyrimidin-4(3H)-one: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience is rooted in the practical application of complex organic molecules in the landscape of drug discovery and development. This guide is crafted not as a rigid academic exercise, but as a reflection of the real-world workflow and considerations that go into utilizing a key chemical intermediate like 6-Amino-5-bromopyrimidin-4(3H)-one. The pyrimidine scaffold is a cornerstone of medicinal chemistry, and understanding the nuances of its substituted derivatives is paramount for the rational design of novel therapeutics. This document aims to provide a comprehensive, yet practical, understanding of this specific building block, from its fundamental properties and synthesis to its strategic deployment in the synthesis of biologically active agents. Every protocol and piece of data presented herein is intended to be a self-validating system, grounded in established chemical principles and supported by verifiable sources, to ensure the utmost scientific integrity and utility for the discerning researcher.

Compound Identification and Chemical Properties

This compound is a substituted pyrimidine that serves as a valuable intermediate in pharmaceutical synthesis. Its structure incorporates a pyrimidine core, which is a common motif in a wide array of biologically active compounds, including kinase inhibitors.[1][2]

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 6312-71-6 | [3][4] |

| PubChem CID | 135536918 | [3] |

| Molecular Formula | C₄H₄BrN₃O | [4] |

| Molecular Weight | 190.00 g/mol | [4] |

| Canonical SMILES | C1=NC(=O)C(=C(N1)N)Br | [3] |

Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 268 °C (decomposes) | [5] |

| Appearance | Light yellow to brown powder | [6] |

| Solubility | Soluble in formic acid (50 mg/ml) | [7] |

| Storage Temperature | 2-8 °C, under inert gas | [5] |

Synthesis of this compound: A Practical Protocol

The synthesis of this compound is most commonly achieved through the electrophilic bromination of the parent compound, 6-aminopyrimidin-4(3H)-one (also known as 6-aminouracil). N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation due to its ease of handling and selectivity. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Experimental Protocol:

Materials:

-

6-Aminopyrimidin-4(3H)-one (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.2 eq)

-

N,N-Dimethylformamide (DMF)

-

Distilled water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Thin Layer Chromatography (TLC) apparatus

-

Drying oven

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 6-aminopyrimidin-4(3H)-one (1.0 eq).

-

Add N,N-dimethylformamide (DMF) to the flask to dissolve the starting material.

-

Cool the reaction mixture to 15 °C using an ice bath.

-

Slowly add N-bromosuccinimide (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 15 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture.

-

Wash the collected solid with distilled water (2 x 20 mL).

-

Further wash the solid with cold ethanol.

-

Dry the product in a vacuum oven at 100 °C to a constant weight.

This protocol is adapted from a similar procedure for the synthesis of 4-amino-5-bromopyrimidin-2(1H)-one, which demonstrates the feasibility of using NBS in DMF for the bromination of aminopyrimidinones.[7]

Spectroscopic Characterization

The identity and purity of synthesized this compound must be confirmed through a suite of spectroscopic techniques. While publicly available spectra are limited, the expected data based on the structure and data from analogous compounds are presented below. Commercial suppliers confirm that analytical data including LCMS, GCMS, HPLC, Mass spectrometry, FTIR, and NMR are available upon request.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show signals for the amino (-NH₂) and amide (-NH) protons. The chemical shifts of these protons can be broad and their positions can vary depending on the solvent and concentration.

13C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts will be influenced by the electronegativity of the nitrogen, oxygen, and bromine substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Around 3400-3100 cm⁻¹ (from the amino and amide groups)

-

C=O stretching: Around 1700-1650 cm⁻¹ (from the amide carbonyl)

-

C=C and C=N stretching: In the 1650-1550 cm⁻¹ region

-

C-Br stretching: Typically in the 700-500 cm⁻¹ region

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 189 and [M+2]⁺ at m/z 191 with approximately equal intensity, which is characteristic of the isotopic pattern of bromine.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a key building block in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors. The amino and bromo substituents provide versatile handles for further chemical modifications, allowing for the construction of diverse chemical libraries for drug screening.

The bromine atom at the 5-position is particularly useful for introducing diversity through various cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the attachment of a wide range of aryl, heteroaryl, and alkyl groups, which can be crucial for modulating the potency and selectivity of the final drug candidate. The amino group at the 6-position can be acylated, alkylated, or used in condensation reactions to further elaborate the molecular structure.

The pyrimidinone core itself is a well-established "hinge-binding" motif in many kinase inhibitors, where it forms key hydrogen bonds with the protein backbone in the ATP-binding site. By using this compound as a starting material, medicinal chemists can efficiently synthesize libraries of compounds to probe the structure-activity relationships of novel kinase inhibitors.[9][10][11]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an ideal starting material for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for any researcher or drug development professional working with this important class of compounds. This guide has aimed to provide a practical and scientifically rigorous overview to aid in the effective utilization of this key intermediate.

References

- Singh, K., Singh, K., & Balzarini, J. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.

- El-Adl, K., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Aryl-pteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.

- Singh, U. P., & Singh, R. P. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Source for synthesis of bromopyrimidines].

- The Royal Society of Chemistry. (2023). S1 Copies of by 1H and 13C NMR spectra.

- MDPI. (2022). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.

- NIH. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). [Source for synthesis of pyrimidinones].

- MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Source for use of NBS in synthesis].

- The Essential Role of 6-Amino-5-bromoquinoxaline in Pharmaceutical Manufacturing. (n.d.).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. [Source for kinase inhibitor design].

- NIH. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Source for uracil chemistry].

- PubMed. (2020). Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition. [Source for kinase inhibitor synthesis].

- SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- Thermo Fisher Scientific. (n.d.). FTIR/NIR/Raman in Bio/Pharmaceutical Analysis.

- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Source for synthesis of bioactive molecules].

- PubMed. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. [Source for kinase inhibitor synthesis].

- NIH. (n.d.). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. [Source for kinase inhibitor design].

- Benchchem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Bromonicotinonitrile. [Source for NMR prediction and protocol].

- NIH. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Source for kinase inhibitor synthesis].

Sources

- 1. Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS#: 2240-25-7 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. This compound | 6312-71-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]

- 8. This compound [synhet.com]

- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-Amino-5-bromopyrimidin-4(3H)-one: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Amino-5-bromopyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delves into the strategic synthesis pathway, focusing on the direct electrophilic bromination of 6-aminopyrimidin-4(3H)-one. It offers a detailed, step-by-step experimental protocol, mechanistic insights into the reaction, and a thorough discussion on the regioselectivity of the bromination. Furthermore, this guide includes a complete characterization profile of the target molecule, supported by spectral data, and a summary of its physicochemical properties. The content is structured to provide researchers and scientists with the necessary technical knowledge and practical insights for the successful synthesis and validation of this important chemical entity.

Introduction: The Significance of Pyrimidinone Scaffolds

The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. Substituted pyrimidinones, in particular, have garnered substantial attention in drug discovery due to their diverse pharmacological activities. The introduction of a bromine atom at the C-5 position of the pyrimidine ring can significantly modulate the biological properties of the parent molecule, often enhancing its potency and selectivity for various therapeutic targets. This compound serves as a crucial intermediate in the synthesis of a variety of complex molecules with potential applications as antiviral, anticancer, and kinase-inhibiting agents. A robust and well-characterized synthesis pathway is therefore essential for advancing research in these areas.

Strategic Synthesis Pathway: Direct Electrophilic Bromination

The most direct and efficient route for the synthesis of this compound involves the electrophilic bromination of the readily available starting material, 6-aminopyrimidin-4(3H)-one. The pyrimidine ring, activated by the electron-donating amino and hydroxyl (in its tautomeric form) groups, is susceptible to electrophilic attack, with the C-5 position being the most electronically enriched and sterically accessible site.

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The brominating agent, typically N-bromosuccinimide (NBS), generates an electrophilic bromine species in situ. The electron-rich pyrimidine ring acts as a nucleophile, attacking the electrophilic bromine. This results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge is delocalized over the pyrimidine ring, with significant contributions from the nitrogen atoms and the exocyclic amino group. Subsequent deprotonation at the C-5 position by a weak base, such as the succinimide anion, restores the aromaticity of the ring and yields the final product, this compound.

Diagram of the Proposed Reaction Mechanism:

Caption: Proposed mechanism for the electrophilic bromination of 6-aminopyrimidin-4(3H)-one.

Regioselectivity of Bromination

The regioselectivity of the bromination is a critical aspect of this synthesis. The directing effects of the substituents on the pyrimidine ring strongly favor bromination at the C-5 position. The amino group at C-6 and the carbonyl group at C-4 (which exists in tautomeric equilibrium with a hydroxyl group) are both ortho, para-directing activators. The C-5 position is para to the C-2 nitrogen and ortho to the C-6 amino group, making it the most nucleophilic carbon on the ring and thus the primary site of electrophilic attack. This inherent electronic preference leads to a highly regioselective transformation, minimizing the formation of other brominated isomers.

Experimental Protocol: A Validated Approach

The following protocol is a robust and reproducible method for the synthesis of this compound, adapted from established procedures for similar pyrimidinone derivatives.[1][2]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-Aminopyrimidin-4(3H)-one | ≥98% | Commercially Available |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Distilled Water | In-house |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 6-aminopyrimidin-4(3H)-one (e.g., 5.0 g, 45.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL).

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Addition of Brominating Agent: To the cooled and stirred solution, add N-bromosuccinimide (NBS) (e.g., 8.8 g, 49.5 mmol, 1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol, 9:1 v/v). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate the completion of the reaction.

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. A precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water (3 x 50 mL) followed by cold diethyl ether (2 x 30 mL) to remove any residual DMF and succinimide.

-

Drying: Dry the obtained solid under vacuum at 50-60 °C to a constant weight.

Experimental Workflow Diagram:

Caption: A streamlined workflow for the synthesis of this compound.

Characterization and Data

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₄BrN₃O[3][4] |

| Molecular Weight | 190.00 g/mol [3][4] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >250 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in DMSO and hot DMF |

| CAS Number | 6312-71-6[3][4][5] |

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show a singlet for the C2-H proton, and broad singlets for the amino (NH₂) and amide (NH) protons, which are exchangeable with D₂O. The exact chemical shifts may vary slightly depending on the solvent and concentration.

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts will be influenced by the electronegativity of the attached bromine, nitrogen, and oxygen atoms.

-

Infrared (IR) Spectroscopy (KBr Pellet): The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amino and amide groups (typically in the range of 3100-3400 cm⁻¹), C=O stretching of the pyrimidinone ring (around 1650-1700 cm⁻¹), and C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹).[6]

-

Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-MS) will show the molecular ion peak [M+H]⁺ at m/z 190 and 192 in an approximately 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

Conclusion

The synthesis of this compound via direct bromination of 6-aminopyrimidin-4(3H)-one is a highly efficient, regioselective, and scalable method. This technical guide provides a comprehensive framework for researchers, offering a detailed experimental protocol, mechanistic understanding, and essential characterization data. The availability of this key intermediate through a reliable synthetic route will undoubtedly facilitate the discovery and development of novel pyrimidine-based therapeutics.

References

- Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(4), 1579-1583.

- HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.

-

MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]

-

mzCloud. (2016, June 22). 2 6 Diamino 5 bromopyrimidin 4 ol. Retrieved from [Link]

-

PubChem. (n.d.). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Retrieved from [Link]

-

RSC Publishing. (n.d.). S1 Copies of by 1H and 13C NMR spectra. Retrieved from [Link]

- Mini Reviews in Medicinal Chemistry, 19(10), 851-864. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents.

-

PubChem. (n.d.). 4-[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile;pyridine-3-carboxamide. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]

Sources

- 1. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-AMINO-5-BROMOPYRIMIDIN-2(1H)-ONE CAS#: 2240-25-7 [m.chemicalbook.com]

- 3. This compound | 6312-71-6 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound [synhet.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

Molecular weight and formula of 6-Amino-5-bromopyrimidin-4(3H)-one

An In-depth Technical Guide to 6-Amino-5-bromopyrimidin-4(3H)-one for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document elucidates its fundamental physicochemical properties, including molecular weight and formula, and delves into its synthesis, reactivity, and potential therapeutic applications. Drawing from established scientific literature and chemical databases, this guide offers field-proven insights and detailed protocols to support researchers and scientists in their exploration of this versatile molecule.

Core Molecular Attributes

This compound is a substituted pyrimidinone, a class of compounds known for its diverse biological activities. The strategic placement of an amino group and a bromine atom on the pyrimidine ring confers unique chemical properties that are instrumental in its role as a building block in organic synthesis.

Chemical Structure and Formula

The structural integrity of this compound is foundational to its chemical behavior. The presence of the bromine atom at the 5-position and an amino group at the 6-position of the pyrimidin-4-one core creates a distinct electronic and steric environment.

Caption: Chemical structure of this compound.

The empirical and molecular formula of this compound is a critical piece of data for any experimental work.

-

Molecular Formula: C₄H₄BrN₃O

Molecular Weight and Physicochemical Properties

The molecular weight is a fundamental parameter for stoichiometric calculations in synthesis and for various analytical techniques. The table below summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 190.00 g/mol | |

| Monoisotopic Mass | 188.95344 g/mol | |

| Appearance | Off-white to light yellow powder | |

| Melting Point | >300 °C | |

| Solubility | Soluble in DMSO |

These properties are essential for designing experimental conditions, such as choosing appropriate solvents and anticipating the physical state of the compound. The high melting point, for instance, suggests a stable crystal lattice structure.

Synthesis and Reactivity

Understanding the synthesis of this compound is crucial for its practical application. A common synthetic route involves the bromination of 6-aminopyrimidin-4(3H)-one.

Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Objective: To synthesize this compound.

Materials:

-

6-Aminopyrimidin-4(3H)-one

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-aminopyrimidin-4(3H)-one in DMF. Stir the solution at room temperature until the solid is completely dissolved.

-

Bromination: Cool the solution in an ice bath. Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution. Maintain the temperature below 5 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold deionized water. A precipitate should form.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid sequentially with cold deionized water and then with a small amount of cold ethanol to remove impurities.

-

Drying: Dry the purified product in a vacuum oven at a suitable temperature to obtain the final product.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Applications in Drug Development

The chemical scaffold of this compound is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 5-position is particularly useful as it can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, allowing for the exploration of a wide chemical space.

Role as a Synthetic Intermediate

The reactivity of the bromine atom makes this compound a key intermediate in the synthesis of a range of biologically active molecules, including kinase inhibitors and other targeted therapies.

Caption: Synthetic utility of this compound in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

General Precautions:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with its synthetic versatility, make it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its core attributes, synthesis, and applications, offering a solid foundation for researchers to build upon in their scientific endeavors.

References

An In-depth Technical Guide to 6-Amino-5-bromopyrimidin-4(3H)-one: Synthesis, Structural Analogs, and Therapeutic Potential

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 6-amino-5-bromopyrimidin-4(3H)-one core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of this heterocyclic compound, its structural analogs, and derivatives. We will delve into the synthetic methodologies for the core structure and its modifications, explore its burgeoning role in the development of targeted therapeutics, particularly kinase inhibitors, and provide detailed, field-proven protocols for the synthesis and evaluation of these compounds. The causality behind experimental choices and the importance of self-validating systems in protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Aminopyrimidine Scaffold

Aminopyrimidines are a cornerstone of heterocyclic chemistry and a recurring motif in a multitude of clinically approved drugs and investigational agents.[1][2] Their ability to form key hydrogen bond interactions with biological targets, coupled with their synthetic tractability, has made them a focal point in drug discovery. The introduction of a bromine atom at the 5-position of the 6-aminopyrimidin-4(3H)-one ring system provides a crucial handle for further chemical modifications through various cross-coupling reactions, enabling the exploration of a vast chemical space. This strategic placement of a halogen allows for the systematic development of structure-activity relationships (SAR), a critical process in optimizing lead compounds.[3]

This guide will focus on the synthesis of the this compound core, the design and synthesis of its derivatives, and their evaluation as potent and selective inhibitors of key cellular signaling pathways implicated in diseases such as cancer.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be approached through a two-step process: the initial synthesis of the un-brominated precursor, 6-aminopyrimidin-4(3H)-one, followed by regioselective bromination.

Synthesis of 6-Aminopyrimidin-4(3H)-one

A reliable method for the synthesis of 6-aminopyrimidin-4(3H)-one involves the condensation of a β-ketoester, such as ethyl acetoacetate, with guanidine.[4] This reaction is typically carried out in an alcoholic solvent, often with the addition of a base.

Experimental Protocol: Synthesis of 6-Aminopyrimidin-4(3H)-one

-

Materials:

-

Ethyl acetoacetate

-

Guanidine carbonate

-

Ethanol

-

Toluene

-

Sodium ethoxide (prepared in situ from sodium metal and absolute ethanol or used as a commercial solution)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add guanidine carbonate and stir until it is fully dissolved.

-

Add ethyl acetoacetate dropwise to the reaction mixture.

-

Add toluene to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 6-aminopyrimidin-4(3H)-one.

-

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Bromination of 6-Aminopyrimidin-4(3H)-one

The introduction of a bromine atom at the 5-position can be achieved using a suitable brominating agent. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose due to its mild and selective nature.[5]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

6-Aminopyrimidin-4(3H)-one

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask, dissolve 6-aminopyrimidin-4(3H)-one in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while stirring. Maintain the temperature below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain this compound.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the proton signal at the 5-position in the ¹H NMR spectrum is a key indicator of successful bromination.

Structural Analogs and Derivatives: Expanding the Chemical Space

The this compound scaffold is a versatile platform for generating a library of derivatives with diverse biological activities. The amino group at the 6-position and the bromine atom at the 5-position are the primary sites for chemical modification.

Modification at the 6-Amino Group

The amino group can be acylated, alkylated, or used as a nucleophile in various condensation reactions to introduce a wide range of substituents. These modifications can significantly impact the compound's solubility, lipophilicity, and binding affinity to its biological target.

Modification at the 5-Bromo Position

The bromine atom serves as a key functional group for introducing diversity through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, and alkyl groups, which can profoundly influence the pharmacological properties of the resulting molecules.

Workflow for Derivative Synthesis

Caption: General workflow for the synthesis of this compound derivatives.

Therapeutic Applications: Targeting Kinase Signaling Pathways

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)

The FGF19-FGFR4 signaling pathway is implicated in the development and progression of certain cancers, particularly hepatocellular carcinoma.[2][6] Activation of FGFR4 by its ligand FGF19 triggers downstream signaling cascades, including the Ras-Raf-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[2][7]

Caption: Inhibition of the FGFR4 signaling pathway by this compound derivatives.

Dual Inhibition of BRD4 and PLK1

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of key oncogenes like c-Myc.[3][8] Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is a master regulator of mitosis.[9][10] The dual inhibition of both BRD4 and PLK1 is an attractive therapeutic strategy to combat cancer through complementary mechanisms of action. Certain derivatives of this compound have been identified as potent dual inhibitors of these targets.[11]

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

-

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

Test compound (this compound derivative)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

96- or 384-well plates

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In the wells of a microplate, add the diluted compound or DMSO (vehicle control).

-

Add the kinase enzyme to each well and incubate for a short period to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a defined period.

-

Stop the reaction and measure the kinase activity using a suitable detection method. For luminescence-based assays, this involves adding a reagent that converts the ADP produced into a light signal.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and plot the data to determine the IC₅₀ value using a suitable software.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [12][13][14] Detailed Protocol:

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

Conclusion and Future Directions

The this compound scaffold is a highly valuable platform in modern drug discovery. Its synthetic accessibility and the strategic positioning of functional groups for diversification have enabled the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. The derivatives of this core structure have demonstrated significant potential in preclinical studies for the treatment of cancer and other diseases.

Future research in this area will likely focus on:

-

The development of more efficient and greener synthetic methodologies.

-

The exploration of a wider range of chemical modifications to fine-tune the pharmacological properties of these compounds.

-

The investigation of novel biological targets for derivatives of this scaffold.

-

The advancement of promising lead compounds into further preclinical and clinical development.

The continued exploration of the chemical space around the this compound core holds great promise for the discovery of next-generation therapeutics.

References

- Aminopyrimidines: Recent synthetic procedures and anticancer activities. (2021). Tetrahedron. [URL not available in search results]

-

Polo-like kinase 1 (PLK1) signaling in cancer and beyond. (2021). PubMed. [Link]

-

Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction. (n.d.). AccScience Publishing. [Link]

-

Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. (2020). PMC - NIH. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). PubMed. [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). Semantic Scholar. [Link]

-

Signaling by FGFR4. (n.d.). Reactome Pathway Database. [Link]

-

The Fibroblast Growth Factor Receptor 4 (FGFR4). (n.d.). Indigo Biosciences. [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

-

FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. (n.d.). MDPI. [Link]

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central. [Link]

- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). Heterocycles. [URL not available in search results]

-

6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a novel analogue of guanine. (1977). PubMed. [Link]

-

The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. (n.d.). Journal of the Chemical Society C - RSC Publishing. [Link]

- Process for bromination of pyrimidine. (n.d.).

-

SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2025). ResearchGate. [Link]

-

Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (n.d.). arkat usa. [Link]

-

Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. (n.d.). ChemRxiv. [Link]

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central. [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC - NIH. [Link]

Sources

- 1. Reactome | Signaling by FGFR4 [reactome.org]

- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 4. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma | MDPI [mdpi.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 9. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. clyte.tech [clyte.tech]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Potential Therapeutic Targets of 6-Amino-5-bromopyrimidin-4(3H)-one

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Subject: A Hypothesis-Driven Approach to Target Identification for a Novel Pyrimidinone Scaffold

Executive Summary

This document outlines a comprehensive strategy for the identification and validation of potential therapeutic targets for the compound 6-Amino-5-bromopyrimidin-4(3H)-one. As a novel chemical entity with limited published biological data, a predictive, structure-based approach is essential. This guide leverages the well-established pharmacological importance of the aminopyrimidine scaffold to hypothesize a range of plausible targets, primarily focusing on protein kinases, nucleic acid polymerases, and dihydrofolate reductase. We present a phased, technically detailed workflow—from in silico screening to rigorous biophysical and cell-based validation—designed to elucidate the compound's mechanism of action and unlock its therapeutic potential.

Introduction: The Rationale for a Predictive Approach

The compound this compound (CAS 6312-71-6) represents an intriguing but largely uncharacterized molecule.[1] Its core structure, the aminopyrimidinone ring, is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[2][3][4][5] These compounds are known to exhibit a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[6][7] The lack of direct biological data for this specific molecule necessitates a logical, hypothesis-driven workflow to identify its most probable protein targets. This guide provides that workflow, grounded in the established pharmacology of its structural analogs.

Part 1: Structural Analysis and Target Hypothesis

The structure of this compound offers several clues to its potential biological interactions:

-

Aminopyrimidine Core: This moiety is a well-known bioisostere of the adenine base in ATP.[2][8] This allows it to competitively bind to the ATP-binding pocket of a vast number of enzymes, most notably protein kinases.[2][8] Many successful kinase inhibitors utilize this scaffold.[3]

-

Pyrimidinone Ring: This structure is analogous to the nucleobases uracil and thymine, suggesting potential interactions with enzymes involved in nucleic acid synthesis and metabolism, such as viral RNA-dependent RNA polymerase (RdRp) or other polymerases.[9][10]

-

5-Bromo Substituent: Halogen atoms, particularly bromine, can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity to a protein target.[11][12] Brominated pyrimidines have been explored as precursors for kinase inhibitors and other bioactive agents.[13][14]

Based on these structural features and the extensive literature on related compounds, we can hypothesize three primary classes of potential therapeutic targets.

| Potential Target Class | Rationale | Therapeutic Area |

| Protein Kinases | The aminopyrimidine scaffold is a classic "hinge-binding" motif that mimics ATP, enabling competitive inhibition of kinase activity.[3][8] Dysregulated kinases are central to cancer and inflammatory diseases.[2] | Oncology, Immunology |

| Nucleic Acid Polymerases | The pyrimidinone core resembles natural nucleobases.[11] Inhibition of viral polymerases (e.g., RdRp) is a proven strategy for treating viral infections.[9][15] | Virology |

| Dihydrofolate Reductase (DHFR) | The 2,4-diaminopyrimidine pharmacophore is a hallmark of DHFR inhibitors, which block the synthesis of nucleic acid precursors.[16][17][18] | Infectious Diseases, Oncology |

Part 2: A Phased Workflow for Target Identification and Validation

We propose a multi-phase, iterative approach to systematically identify and validate the biological targets of this compound. This workflow ensures that resources are directed toward the most promising candidates identified in earlier, higher-throughput phases.

Phase 1: In Silico and High-Throughput Screening

The objective of this initial phase is to computationally predict and experimentally screen for a broad range of potential interactions, narrowing the field of candidate targets.

Methodologies:

-

In Silico Target Prediction: Utilize computational platforms (e.g., SwissTargetPrediction, SuperPred) to generate a ranked list of probable targets based on chemical similarity to known ligands.

-

Molecular Docking: Perform docking studies of the compound against the crystal structures of high-priority targets from the hypothesized classes (e.g., EGFR, BTK, FLT3, viral RdRp, human DHFR) to predict binding modes and estimate binding affinity.

-

High-Throughput Enzymatic Screening: Screen the compound against a large panel of recombinant kinases (e.g., a 400+ kinase panel) at a fixed concentration (e.g., 10 µM) to identify initial hits.

-

Phenotypic Screening: Assess the compound's effect on the proliferation of diverse cancer cell lines (e.g., HCT116, A549, K562) and in antiviral replication assays (e.g., against Human Coronavirus, Dengue virus) to correlate enzymatic inhibition with a cellular effect.[15][19][20]

Caption: Phase 1 Workflow for Initial Target Identification.

Phase 2: Quantitative In Vitro Validation

This phase focuses on confirming the direct interaction between the compound and the top hits from Phase 1 and quantifying the potency of this interaction.

Methodologies:

-

IC50 Determination: For enzymatic hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency.

-

Biophysical Binding Assays:

-

Surface Plasmon Resonance (SPR): To confirm direct binding and measure kinetics (association/dissociation rates).

-

Isothermal Titration Calorimetry (ITC): To determine the binding affinity (KD) and thermodynamic profile of the interaction.

-

Protocol Example: Kinase Inhibition Assay (ADP-Glo™)

This protocol is representative for determining the IC50 against a purified kinase.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 1 mM stock.

-

Reaction Setup: In a 384-well plate, add:

-

2.5 µL of kinase/substrate solution in reaction buffer.

-

50 nL of the compound dilution series.

-

2.5 µL of ATP solution (at the Km concentration for the specific kinase).

-

-

Incubation: Mix and incubate at room temperature for 1 hour.

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Analysis: Read luminescence on a plate reader. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

| Hypothetical Assay Results | IC50 (µM) | Binding Affinity (KD) by SPR (µM) |

| Kinase A (e.g., EGFR) | 0.52 | 0.45 |

| Kinase B (e.g., BTK) | 1.2 | 1.5 |

| Viral Polymerase | > 50 | Not Determined |

| Human DHFR | 25 | 30 |

This table presents hypothetical data for illustrative purposes.

Phase 3: Cell-Based Target Engagement and Mechanism of Action

The final validation phase aims to confirm that the compound engages its intended target within a living cell and produces the expected downstream biological effects.

Methodologies:

-

Cellular Thermal Shift Assay (CETSA®): This assay directly measures target engagement in cells or tissue lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

-

Phospho-Protein Analysis (Western Blot/ELISA): For kinase targets, treat cells with the compound and measure the phosphorylation status of the kinase's known downstream substrates. A reduction in phosphorylation indicates target inhibition.

-

Rescue Experiments: If the compound inhibits a metabolic enzyme like DHFR, determine if the cytotoxic effect can be reversed by adding the downstream product (e.g., tetrahydrofolate) to the cell culture medium.[21]

Protocol Example: Cellular Thermal Shift Assay (CETSA®)

-

Cell Treatment: Culture cells (e.g., A549) to ~80% confluency. Treat one set with the vehicle (DMSO) and another with this compound at 10x the IC50 for 1 hour.

-

Harvest and Heat: Harvest cells, wash, and resuspend in PBS. Aliquot cell suspensions into PCR tubes.

-

Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

-

Lysis: Lyse the cells by three freeze-thaw cycles.

-

Protein Quantification: Centrifuge to pellet aggregated, denatured proteins. Collect the supernatant containing the soluble protein fraction.

-

Target Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.

-

Data Analysis: Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group confirms target engagement.

Sources

- 1. This compound | 6312-71-6 [chemicalbook.com]

- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mediresonline.org [mediresonline.org]

- 13. benchchem.com [benchchem.com]

- 14. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Novel pyrimidinone scaffolds synthesized via nanotechnology as promising inhibitors of the hepatitis A virus with computational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Emergence of a Versatile Chemical Intermediate

An In-depth Technical Guide to 6-Amino-5-bromopyrimidin-4(3H)-one: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone, integral to the structure of DNA, RNA, and a multitude of pharmacologically active agents.[1] Among its many halogenated derivatives, this compound has emerged as a particularly valuable and versatile building block. Its strategic placement of a bromine atom, an amino group, and a lactam moiety provides three orthogonal points for chemical modification, making it an ideal scaffold for the construction of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, reactivity, and application of this key intermediate, with a focus on its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Characteristics and Structural Elucidation

This compound is a stable, solid compound at room temperature. A clear understanding of its fundamental properties is essential for its effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 6312-71-6 | [2][3][4] |

| Molecular Formula | C₄H₄BrN₃O | [3][4] |

| Molecular Weight | 190.00 g/mol | [3][4] |

| IUPAC Name | 4-amino-5-bromo-1H-pyrimidin-6-one | [2] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | ~268 °C | [3][6] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [6] |

The compound exists in tautomeric forms, with the 4(3H)-one isomer being the predominantly represented structure. The presence of both hydrogen bond donors (the amino group and ring N-H) and acceptors (the carbonyl oxygen and ring nitrogens) allows it to engage in specific, targeted interactions within biological systems, a feature critical to its function in drug design.

Synthesis of the Core Scaffold

The primary route to this compound involves the direct electrophilic bromination of its parent heterocycle, 6-aminopyrimidin-4(3H)-one. The electron-rich nature of the pyrimidine ring, activated by the amino group, facilitates this transformation.

Caption: Synthetic route to the title compound via electrophilic bromination.

The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it is a solid, easy-to-handle source of electrophilic bromine that allows for controlled, regioselective bromination at the C5 position, which is sterically accessible and electronically activated. Solvents like dimethylformamide (DMF) are typically used to ensure the solubility of the starting materials.[5]

Chemical Reactivity: A Hub for Molecular Diversity

The true synthetic utility of this compound lies in the reactivity of its bromine substituent. This position serves as a versatile handle for introducing a wide array of substituents, primarily through palladium-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions for derivatization at the C5 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the C5-bromide with various aryl or heteroaryl boronic acids.[7][8] This reaction is fundamental to building the complex bi-aryl structures often found in kinase inhibitors.

-

Causality: The reaction requires a palladium(0) catalyst, which undergoes oxidative addition into the C-Br bond. A base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation with the palladium complex.[7][9] The final step is reductive elimination, which forms the C-C bond and regenerates the catalyst. The choice of ligand on the palladium catalyst is critical for achieving high yields, especially with challenging substrates.[10]

Buchwald-Hartwig Amination

For the introduction of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the method of choice.[11][12] This reaction couples the C5-bromide with a wide range of primary or secondary amines, enabling the synthesis of diverse 5-amino-pyrimidinone derivatives.

-